ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring, a thiazole ring, and an ethyl ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, which is then coupled with a thiazole derivative. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylate, which also exhibit a range of biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Uniqueness
ETHYL 2-({[2-(3-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a quinoline ring and a thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N3O4S |
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Molecular Weight |
461.5g/mol |
IUPAC Name |
ethyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H23N3O4S/c1-4-31-17-10-8-9-16(13-17)21-14-19(18-11-6-7-12-20(18)27-21)23(29)28-25-26-15(3)22(33-25)24(30)32-5-2/h6-14H,4-5H2,1-3H3,(H,26,28,29) |
InChI Key |
UHWDGNPUTPJVRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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